molecular formula C13H19NO3S B1314793 Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol CAS No. 165947-56-8

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol

Cat. No.: B1314793
CAS No.: 165947-56-8
M. Wt: 269.36 g/mol
InChI Key: ZDBZERHPDYWTBK-UHFFFAOYSA-N
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Description

Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol (CAS 165947-56-8) is a thienopyridine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a hydroxymethyl (-CH2OH) substituent at the 2-position of the fused thiophene-pyridine core. The Boc group enhances stability during synthetic modifications, while the hydroxymethyl group provides a reactive site for further derivatization . This compound is synthesized with high purity (≥95%) and is pivotal in medicinal chemistry for developing antiplatelet agents and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,15H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBZERHPDYWTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126586
Record name 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-56-8
Record name 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165947-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluation, and specific case studies related to its activity against various cancer cell lines.

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 623564-30-7
  • Melting Point : 151°C to 153°C
  • Purity : Minimum of 95% .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thieno-pyridine scaffold followed by functional group modifications. The use of protecting groups like Boc (tert-butoxycarbonyl) is common to ensure selective reactions during synthesis.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of compounds related to the thieno[3,2-C]pyridine structure. The following table summarizes key findings regarding the biological activity of similar compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa (Cervical)1.1Inhibition of tubulin polymerization
Compound BL1210 (Leukemia)2.8Induction of G2/M phase arrest
Compound CCEM (Leukemia)2.3Apoptosis induction via cell cycle disruption

These compounds demonstrate significant antiproliferative activity with IC50 values ranging from 1.1 to 2.8 μM against various cancer cell lines .

The primary mechanism through which this compound exerts its effects appears to be through the inhibition of tubulin polymerization. This action disrupts the normal mitotic process in cancer cells leading to cell cycle arrest and subsequent apoptosis .

Study on Cell Cycle Distribution

In a study focusing on the effects of related thieno-pyridine derivatives on cell cycle distribution using K562 cells (a human leukemia cell line), it was found that treatment with these compounds resulted in a significant accumulation of cells in the G2/M phase. Specifically:

  • Control Group (untreated) : 22.9% in G2/M phase.
  • Treated Group (IC50 concentration) : Increased to 30.3%.
  • Treated Group (IC75 concentration) : Increased to 33.5% .

This indicates that these compounds can effectively halt cell division at critical checkpoints.

Selectivity for Cancer Cells

Research has indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC). For instance, compounds tested showed IC50 values greater than 20 µM against PBMCs, suggesting a favorable therapeutic window .

Scientific Research Applications

Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of the tetrahydrothieno[3,2-C]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines.

Anticancer Properties

  • Mechanism of Action : Compounds based on this scaffold have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division .
  • Efficacy : Studies have reported IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphoblastoid leukemia), and L1210 (murine leukemia) . The presence of specific substituents on the thieno[3,2-C]pyridine structure enhances its activity.

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A study conducted by Beckers et al. synthesized a series of compounds derived from the thieno[3,2-C]pyridine structure and evaluated their antiproliferative effects against cancer cell lines. The results demonstrated that modifications at the C-6 position significantly influenced the potency of these compounds. The most effective derivatives showed IC50 values below 3 μM, indicating strong potential for further development as anticancer agents .

Case Study 2: Structural Modifications and Biological Evaluation

Another research effort focused on modifying the N-methoxy/ethoxycarbonyl moiety at the C-6 position of the tetrahydrothieno[3,2-C]pyridine skeleton. These modifications led to enhanced biological activity and selectivity for cancer cells while reducing toxicity in normal cells . The study highlighted the importance of structural diversity in optimizing therapeutic efficacy.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (μM)Target Cell Line
This compoundStructure1.1 - 4.7HeLa, CEM, L1210
ColchicineStructure0.01 - 0.05Various
Combretastatin A-4Structure0.005 - 0.03Various

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thieno[3,2-c]pyridine scaffold is common among analogs, but substituent type and position critically influence properties:

Compound Name Substituents (Position) Key Features Reference
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol -OCH2CH3 (ethyl ester), -Boc (5), -CH2OH (2) High stability due to Boc protection; hydroxymethyl enables functionalization
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate -OCH2CH3 (ethyl ester) Lacks Boc and hydroxymethyl groups; simpler structure
Ethyl 2-amino-6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate -NH2 (2), -Boc (6) Amino group enhances hydrogen bonding; Boc at 6-position
5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate -OAc (acetate, 2), -CH2(CN)Ph (5) Acetate as a prodrug motif; cyanobenzyl improves lipophilicity
5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine -COC3H5 (cyclopropyl), -F (2-Ph) Fluorine enhances bioavailability; cyclopropyl stabilizes carbonyl

Q & A

Basic: What are the key synthetic steps and optimization strategies for Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol?

Answer:
The synthesis typically involves:

  • Boc Deprotection : Reaction of the Boc-protected precursor (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) with concentrated HCl in methanol to remove the Boc group .
  • Functionalization : Subsequent steps may include esterification or hydroxymethylation. For example, acetic anhydride in acetonitrile with a base like N-methyl morpholine can introduce acetyl groups, as seen in analogous compounds .
  • Purification : Silica gel chromatography and recrystallization from methanol are standard for isolating high-purity products .
    Optimization Tips :
  • Adjust HCl stoichiometry to minimize side reactions during deprotection .
  • Control reaction temperature (e.g., reflux in CHCl₃ for 4 hours) to enhance yield .

Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles. For example, the tetrahydropyridine ring’s half-chair conformation and thiophene ring torsion angles (81.32°) were confirmed via crystallography in related derivatives .
  • Cross-Validation : Compare NMR data with computational models (DFT calculations) to validate shifts.
  • Dynamic NMR : Detect ring puckering or rotational barriers affecting spectral splitting .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Waste Disposal : Follow COSHH regulations for hazardous organic waste, including neutralization before disposal .

Advanced: How does the half-chair conformation of the tetrahydropyridine ring influence reactivity?

Answer:
The half-chair conformation (observed in crystal structures) impacts:

  • Steric Accessibility : Axial substituents may hinder nucleophilic attacks at the nitrogen center.
  • Electronic Effects : Ring puckering alters electron density distribution, affecting regioselectivity in reactions like acetylation or alkylation .
  • Catalytic Interactions : Conformational flexibility can modulate binding to biological targets (e.g., enzyme active sites) .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., thiophene protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 56.34%, H: 5.01% in related compounds) .

Advanced: What role does the Boc group play in stabilizing intermediates during synthesis?

Answer:

  • Temporary Protection : The Boc group shields the amine during functionalization steps (e.g., alkylation of the thiophene ring), preventing undesired side reactions .
  • Acid-Labile Cleavage : Controlled deprotection with HCl in methanol ensures selective removal without degrading the heterocyclic core .
  • Crystallinity Enhancement : Boc-protected intermediates often exhibit improved crystallinity, aiding purification .

Advanced: How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

Answer:

  • Electron-Withdrawing Groups : Substituents like cyano or acetyl (e.g., in 5-(2-cyanobenzyl) derivatives) enhance electrophilicity, potentially increasing binding affinity to targets like kinases .
  • Steric Bulk : Bulky groups (e.g., 2-chlorobenzyl) may reduce metabolic degradation but could limit membrane permeability .
  • Comparative Studies : Analogues with modified ester chains (e.g., acetate vs. propionate) show varied pharmacokinetic profiles in preclinical models .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Methanol : Preferred for high solubility at elevated temperatures and slow crystallization, yielding colorless crystals .
  • Ethanol/Diethyl Ether Mix : Useful for polar intermediates, with pH adjustment (e.g., pH 5) to precipitate hydrochlorides .

Advanced: How can computational methods predict the stability of synthetic intermediates?

Answer:

  • Conformational Analysis : Software like Gaussian or Spartan models ring puckering energetics (e.g., Cremer-Pople parameters for tetrahydropyridine rings) .
  • Reactivity Prediction : DFT calculations identify electrophilic/nucleophilic sites, guiding functionalization strategies .

Basic: What are common impurities in synthesis, and how are they removed?

Answer:

  • Byproducts : Unreacted starting materials (e.g., 2-(bromomethyl)benzonitrile) or over-acetylated derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities .
  • Analytical Monitoring : TLC (Rf 0.3–0.5 in 1:1 hexane:EtOAc) tracks reaction progress .

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